10,11-Dihydrocarbamazepine

Description

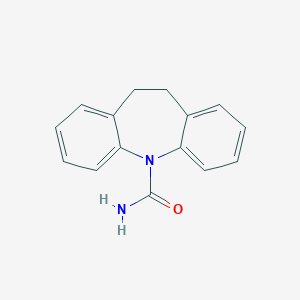

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNLCHMJDSSPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189151 | |

| Record name | 10,11-Dihydrocarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3564-73-6 | |

| Record name | 10,11-Dihydrocarbamazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10,11-Dihydrocarbamazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,11-Dihydrocarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCARBAMAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC017VA9FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

10,11-Dihydrocarbamazepine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 10,11-Dihydrocarbamazepine

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 10,11-Dihydro-10-hydroxycarbamazepine (also known as licarbazepine or monohydroxy derivative, MHD), the principal active metabolite of the anticonvulsant drug oxcarbazepine. The primary therapeutic action of licarbazepine is mediated through the state- and use-dependent blockade of voltage-gated sodium channels (VGSCs), leading to the stabilization of hyperexcited neuronal membranes and inhibition of repetitive firing. This document details the metabolic activation of the parent prodrug, delineates the molecular interactions with its primary and secondary targets, presents quantitative pharmacological data in structured tables, and provides detailed protocols for key preclinical assays used to characterize its activity, including the maximal electroshock seizure (MES) model and whole-cell patch-clamp electrophysiology. All logical and metabolic pathways are visualized using standardized diagrams to facilitate a clear understanding of the underlying molecular and cellular events.

Metabolic Activation of Oxcarbazepine to Licarbazepine

Oxcarbazepine is a prodrug that undergoes rapid and extensive metabolism to form its pharmacologically active metabolite, 10,11-Dihydro-10-hydroxycarbamazepine (licarbazepine). This biotransformation is a critical step, as licarbazepine is responsible for the majority of the anticonvulsant effect.

The metabolic conversion is primarily mediated by cytosolic reductases, including aldo-keto reductases (AKR1C1, AKR1C2, AKR1C3, AKR1C4) and carbonyl reductases (CBR1, CBR3), in the liver.[1] This process reduces the 10-keto group of oxcarbazepine, yielding a racemic mixture of (S)-licarbazepine and (R)-licarbazepine. The (S)-enantiomer is generally considered the more potent form.[2]

Following its formation, licarbazepine is primarily eliminated through glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). A minor portion (less than 4%) of licarbazepine can be oxidized to the pharmacologically inactive 10,11-dihydroxy derivative.[1] Unlike its predecessor carbamazepine, this metabolic pathway largely avoids the cytochrome P450 system for its primary activation, reducing the potential for certain drug-drug interactions.[1]

Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The cornerstone of licarbazepine's anticonvulsant activity is its interaction with voltage-gated sodium channels (VGSCs).[3] These channels are responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential. In pathological conditions like epilepsy, neurons can enter a state of hyperexcitability characterized by high-frequency, repetitive firing. Licarbazepine selectively targets these overactive neurons.

State-Dependent and Use-Dependent Inhibition

Licarbazepine's action is not a simple blockade but is highly dependent on the conformational state of the sodium channel. VGSCs cycle through three main states:

-

Resting State: Closed at resting membrane potential, but available to open.

-

Open State: Briefly open upon membrane depolarization.

-

Inactivated State: Closed and refractory to opening, which occurs shortly after opening and during prolonged depolarization.

Licarbazepine exhibits significantly higher binding affinity for the inactivated state of the VGSC compared to the resting state.[3][4] This "state-dependent" binding has a crucial functional consequence:

-

At normal neuronal firing rates, channels spend little time in the inactivated state, so licarbazepine has a minimal effect.

-

During the high-frequency firing characteristic of a seizure, channels spend more time in the open and inactivated states.

-

Licarbazepine binds to and stabilizes the inactivated state, preventing the channel from returning to the resting state. This reduces the number of available channels to fire subsequent action potentials.

This phenomenon, where inhibition increases with the frequency of channel activation, is known as "use-dependent block" .[5] It allows licarbazepine to preferentially suppress pathological neuronal activity while sparing normal, low-frequency transmission.

Quantitative Data on Anticonvulsant Activity and Sodium Channel Blockade

The efficacy of licarbazepine has been quantified in various preclinical models. The maximal electroshock seizure (MES) test in rodents is a standard model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for drugs that block VGSCs.[6] Inhibition of radioligand binding, such as with [[3H]]batrachotoxinin A 20-α-benzoate ([[3H]]BTX), provides a direct measure of a compound's ability to interact with the sodium channel neurotoxin binding site 2.

| Compound | Assay | Species | Parameter | Value | Reference |

| (S)-Licarbazepine Acetate | MES (oral) | Rat | ED₅₀ | 4.7 +/- 0.9 mg/kg | [7] |

| (R)-Licarbazepine Acetate | MES (oral) | Rat | ED₅₀ | 10.9 +/- 2.3 mg/kg | [7] |

| (S)-Licarbazepine Acetate | [[3H]]BTX Binding Inhibition | Rat Brain Synaptosomes | IC₅₀ | 1.8 +/- 0.3 µM | [7] |

| (R)-Licarbazepine Acetate | [[3H]]BTX Binding Inhibition | Rat Brain Synaptosomes | IC₅₀ | 3.5 +/- 0.5 µM | [7] |

| Carbamazepine | [[3H]]BTX Binding Inhibition | Rat Brain Synaptosomes | IC₅₀ | 29 +/- 3 µM | [7] |

| Licarbazepine (Racemic) | [[3H]]BTX Binding Inhibition | Rat Brain Synaptosomes | IC₅₀ | 23 +/- 4 µM | [7] |

Note: Data for licarbazepine acetates are included as they are direct prodrugs of the individual enantiomers and demonstrate their respective potencies. The higher potency (lower ED₅₀ and IC₅₀ values) of the (S)-enantiomer is evident.

Secondary and Putative Mechanisms of Action

While VGSC blockade is the primary mechanism, other actions may contribute to licarbazepine's broad anticonvulsant profile.

-

Modulation of Voltage-Gated Calcium Channels (VGCCs): Studies suggest that oxcarbazepine and licarbazepine can modulate high-voltage activated (HVA) calcium channels, particularly of the N- and P/Q-types.[3] This action could contribute to the inhibition of neurotransmitter release.

-

Modulation of Potassium Channels: There is some evidence indicating that licarbazepine may enhance potassium conductance, which would contribute to membrane hyperpolarization and a reduction in neuronal excitability.[3]

-

Inhibition of Glutamate Release: As a downstream consequence of its effects on sodium and calcium channels in presynaptic terminals, licarbazepine can reduce the release of the excitatory neurotransmitter glutamate.

Experimental Protocols

The following sections provide detailed methodologies for key preclinical assays used to characterize the mechanism of action of this compound.

In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Model

This protocol describes the standard procedure for assessing the ability of a compound to prevent the spread of seizures, a hallmark of VGSC blockers.[6][8]

-

Objective: To determine the median effective dose (ED₅₀) of a compound required to protect against tonic hindlimb extension induced by a supramaximal electrical stimulus.

-

Materials:

-

Rodents (e.g., male CF-1 mice or Sprague-Dawley rats).

-

Electroconvulsive shock device (e.g., Ugo Basile ECT unit).

-

Corneal electrodes.

-

Electrode solution (0.9% saline).

-

Test compound and vehicle.

-

Administration supplies (syringes, gavage needles).

-

-

Procedure:

-

Animal Preparation: Animals are acclimatized to the laboratory environment. On the day of the experiment, animals are weighed and divided into treatment groups (typically n=8-12 per group).

-

Drug Administration: The test compound is administered via the desired route (e.g., intraperitoneal, i.p.; or oral, p.o.) at various doses. A control group receives only the vehicle. The timing of the test is determined by the compound's known or estimated time to peak effect.

-

Stimulation: At the predetermined time post-administration, a drop of saline is applied to the animal's eyes to ensure good electrical contact. The corneal electrodes are placed on the corneas.

-

Electrical Stimulus: A suprathreshold electrical stimulus is delivered. Standard parameters are:

-

Observation: The animal is immediately observed for the seizure pattern. The primary endpoint is the presence or absence of a full tonic hindlimb extension, characterized by the rigid, extended posture of the hindlimbs lasting for several seconds.

-

-

Data Analysis:

-

For each dose group, the number of animals protected from tonic hindlimb extension is recorded.

-

The data (dose vs. percent protection) are analyzed using a statistical method such as probit analysis to calculate the ED₅₀ and its 95% confidence intervals.

-

In Vitro Ion Channel Analysis: Whole-Cell Patch Clamp Electrophysiology

This protocol provides a framework for directly measuring the effects of licarbazepine on ionic currents through VGSCs in isolated cells or neurons.[10]

-

Objective: To characterize the inhibitory effects (e.g., IC₅₀, tonic block, use-dependent block) of licarbazepine on specific VGSC subtypes expressed in a cell line (e.g., HEK-293) or in primary neurons from brain slices.

-

Materials:

-

Cells expressing the desired sodium channel subtype or acutely prepared rodent hippocampal slices.[11][12]

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

-

Borosilicate glass capillaries and pipette puller.

-

Perfusion system for solution exchange.

-

External (extracellular) and Internal (pipette) physiological solutions.

-

-

Solutions (Example for Sodium Currents):

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium and fluoride ions are used to block potassium and calcium channels, isolating sodium currents).

-

-

Procedure:

-

Preparation: An isolated cell or a neuron within a brain slice is identified under the microscope.

-

Pipette Positioning: A glass micropipette (resistance 2-5 MΩ) filled with internal solution is advanced to the cell surface.

-

Seal Formation: Gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette, allowing electrical and chemical access to the cell's interior.

-

Voltage Clamp and Recording: The amplifier holds the cell's membrane potential at a set value (e.g., -100 mV). Specific voltage protocols are applied to elicit sodium currents.

-

-

Voltage Protocols for Analysis:

-

Tonic Block: From a hyperpolarized holding potential (-120 mV), a depolarizing step (e.g., to 0 mV) is applied at a low frequency (e.g., 0.1 Hz). The reduction in peak current amplitude in the presence of the drug compared to control determines the tonic block. An IC₅₀ can be calculated from the concentration-response curve.

-

Use-Dependent Block: A train of depolarizing pulses (e.g., 20 pulses at 10 Hz) is applied. The progressive decrease in current amplitude during the train in the presence of the drug demonstrates use-dependent block.[5]

-

Steady-State Inactivation: The voltage-dependence of inactivation is measured by applying a series of prepulses to different voltages before a test pulse. A leftward shift in the resulting Boltzmann curve in the presence of the drug indicates preferential binding to the inactivated state.[4]

-

Conclusion

The mechanism of action of this compound (licarbazepine) is well-characterized and serves as a paradigm for modern state-dependent ion channel modulators. Its primary action is the potent, use-dependent blockade of voltage-gated sodium channels, an effect driven by its preferential binding to the inactivated state of the channel. This elegant mechanism allows for the selective dampening of pathological, high-frequency neuronal firing while largely sparing normal physiological activity. This is complemented by secondary modulatory effects on other ion channels. The combination of a well-understood metabolic activation pathway and a precisely defined molecular target makes licarbazepine a cornerstone of anticonvulsant therapy and a critical subject of study for neuropharmacology and drug development professionals.

References

- 1. ClinPGx [clinpgx.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticonvulsant and sodium channel-blocking properties of novel 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Hippocampal slice preparation for electrophysiology [protocols.io]

- 12. bio-protocol.org [bio-protocol.org]

10,11-Dihydrocarbamazepine: A Technical Guide on its Role as a Carbamazepine Metabolite and Related Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamazepine, a cornerstone in the management of epilepsy and neuropathic pain, undergoes extensive metabolism, leading to the formation of several derivatives. While the primary metabolic route proceeds via oxidation to carbamazepine-10,11-epoxide and subsequent hydrolysis to 10,11-dihydroxycarbamazepine, the status of 10,11-dihydrocarbamazepine as a direct metabolite is a subject of clarification. This technical guide provides a comprehensive overview of the metabolic pathways of carbamazepine, with a particular focus on the formation of its key metabolites. It delves into the enzymatic processes involved, presents detailed experimental protocols for their investigation, and offers quantitative data for analytical validation. Furthermore, this document clarifies the role of this compound as a significant related compound, impurity, and analytical standard in the context of carbamazepine research and development.

Introduction

Carbamazepine (CBZ) is a widely prescribed anticonvulsant and mood-stabilizing drug.[1] Its therapeutic efficacy and potential for drug-drug interactions are intrinsically linked to its complex metabolism, primarily occurring in the liver.[2] A thorough understanding of its metabolic fate is crucial for optimizing therapy, predicting adverse effects, and guiding the development of new chemical entities. This guide focuses on the metabolic pathways of carbamazepine, with a specific emphasis on clarifying the role and significance of this compound in relation to the parent drug.

The Primary Metabolic Pathway of Carbamazepine

The major metabolic pathway of carbamazepine involves the oxidation of its dibenzazepine ring, a two-step enzymatic process that leads to the formation of the inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine, which is the main metabolite excreted in urine.[3][4]

Step 1: Epoxidation to Carbamazepine-10,11-epoxide

The initial and rate-limiting step in the primary metabolic pathway of carbamazepine is the epoxidation of the 10,11-double bond to form carbamazepine-10,11-epoxide (CBZ-E).[3] This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP3A4, with minor contributions from CYP2C8.[1][5] CBZ-E is a stable and pharmacologically active metabolite, contributing to both the therapeutic and toxic effects of the parent drug.[3][6]

Step 2: Hydrolysis to 10,11-Dihydroxycarbamazepine

The active epoxide metabolite, CBZ-E, is subsequently hydrolyzed by microsomal epoxide hydrolase 1 (EPHX1) to form the inactive trans-10,11-dihydroxy-10,11-dihydrocarbamazepine (CBZ-diol).[3][4] This detoxification step is critical, as the accumulation of CBZ-E has been associated with neurotoxic side effects.[3]

Primary metabolic pathway of carbamazepine.

The Role of this compound

Current scientific literature does not support the classification of this compound as a direct or significant metabolite of carbamazepine in humans. Instead, it is primarily recognized in the following contexts:

-

Analytical Standard: Due to its structural similarity to carbamazepine and its metabolites, this compound is frequently used as an internal standard in analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of carbamazepine and its metabolites in biological matrices.

-

Impurity: this compound can be present as an impurity in carbamazepine drug substances and finished products, arising from the manufacturing process. Regulatory guidelines often necessitate the monitoring and control of this impurity.

-

Starting Material: In synthetic chemistry, this compound can serve as a starting material or intermediate in the synthesis of other dibenzazepine derivatives.

While some microbial systems have been shown to hydroxylate this compound, this does not reflect the metabolic pathways observed in humans.[7]

Experimental Protocols

In Vitro Metabolism of Carbamazepine

This protocol describes the general procedure to study the formation of carbamazepine-10,11-epoxide and 10,11-dihydroxycarbamazepine from carbamazepine using human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

Carbamazepine

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Ice-cold acetonitrile

-

Internal standard (e.g., this compound)

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes, and carbamazepine at various concentrations.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of carbamazepine-10,11-epoxide and 10,11-dihydroxycarbamazepine.

Workflow for in vitro carbamazepine metabolism.

LC-MS/MS Analysis of Carbamazepine and its Metabolites

This protocol provides a general framework for the quantification of carbamazepine, carbamazepine-10,11-epoxide, and 10,11-dihydroxycarbamazepine in biological samples.

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, serum, or microsomal incubation sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d10-carbamazepine or this compound).[1]

-

Vortex the mixture vigorously for 1 minute.[1]

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions:

| Parameter | Typical Value |

| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Carbamazepine | 237.1 | 194.1 |

| Carbamazepine-10,11-epoxide | 253.1 | 180.1 |

| 10,11-Dihydroxycarbamazepine | 271.1 | 253.1 |

| This compound (IS) | 239.1 | 194.1 |

Note: These MRM transitions are examples and may require optimization based on the specific instrument used.

Workflow for LC-MS/MS analysis.

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of carbamazepine and its metabolites.

Table 1: LC-MS/MS Method Performance

| Parameter | Carbamazepine | Carbamazepine-10,11-epoxide | 10,11-Dihydroxycarbamazepine |

| Linearity Range (ng/mL) | 5 - 2000 | 5 - 2000 | 1 - 500 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 5 | 1 |

| Intra-day Precision (%CV) | < 10% | < 10% | < 15% |

| Inter-day Precision (%CV) | < 10% | < 10% | < 15% |

| Recovery (%) | > 85% | > 85% | > 80% |

Data compiled from representative LC-MS/MS methods. Actual performance may vary.

Table 2: Pharmacokinetic Parameters of Carbamazepine and its Epoxide Metabolite [8]

| Parameter | Carbamazepine | Carbamazepine-10,11-epoxide |

| Half-life (t1/2) (hr) | 27.3 - 30.3 | 5.1 - 6.1 |

| Volume of Distribution (Vd) (L/kg) | 1.12 - 1.16 | 0.64 - 0.73 |

These parameters are from a study with specific extended-release formulations and may vary.[8]

Conclusion

The metabolism of carbamazepine is a well-characterized process that primarily involves its conversion to the active metabolite, carbamazepine-10,11-epoxide, followed by detoxification to 10,11-dihydroxycarbamazepine. This compound, while structurally related, is not a significant metabolite in humans but serves as a crucial tool in the analytical determination of carbamazepine and its metabolites. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with carbamazepine and related compounds. A clear understanding of these metabolic pathways and analytical methodologies is essential for the continued safe and effective use of this important therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The metabolism of carbamazepine in humans: steric course of the enzymatic hydrolysis of the 10,11-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of carbamazepine by CYP3A6: a model for in vitro drug interactions studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics and pharmacological effects of carbamazepine and carbamazepine-10,11-epoxide. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. sites.ualberta.ca [sites.ualberta.ca]

The Neuroprotective Potential of 10,11-Dihydrocarbamazepine: A Technical Guide for Researchers

An In-depth Exploration of Putative Mechanisms and Future Research Directions

Abstract

10,11-Dihydrocarbamazepine (DHCB), the principal active metabolite of the widely prescribed anticonvulsant and mood stabilizer carbamazepine, has garnered interest for its potential neuroprotective properties. While direct and extensive research on the neuroprotective effects of DHCB remains in its nascent stages, this technical guide synthesizes the available preclinical evidence for its parent compound and related derivatives to extrapolate and propose potential mechanisms of action for DHCB. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundational understanding of the core pharmacological attributes of DHCB that may contribute to neuronal resilience. We will explore its potential role in the modulation of ion channels, mitigation of glutamate excitotoxicity, and attenuation of oxidative stress. Detailed experimental protocols and conceptualized signaling pathways are presented to facilitate further investigation into this promising compound.

Introduction

Neurodegenerative diseases and acute neuronal injury represent a significant and growing global health burden. The quest for effective neuroprotective agents that can slow or halt the progression of neuronal damage is a paramount goal in modern neuroscience and drug development. This compound, a major metabolite of carbamazepine, is an intriguing candidate for neuroprotection due to its structural similarity to its parent compound, which has demonstrated neuroprotective effects in various experimental models.[1] Understanding the potential mechanisms by which this compound may confer neuroprotection is crucial for guiding future research and unlocking its therapeutic potential.

This guide will delve into three key putative mechanisms of neuroprotection for this compound:

-

Ion Channel Modulation: Regulating the flux of ions across neuronal membranes to prevent excitotoxicity and maintain cellular homeostasis.

-

Attenuation of Glutamate Excitotoxicity: Counteracting the deleterious effects of excessive glutamatergic stimulation, a common pathway in neuronal injury.

-

Reduction of Oxidative Stress: Protecting neurons from damage induced by reactive oxygen species (ROS), a key contributor to neurodegeneration.

Putative Neuroprotective Mechanisms of this compound

While direct experimental evidence for the neuroprotective effects of this compound is limited, its pharmacological actions can be inferred from studies on carbamazepine and its other active metabolite, carbamazepine-10,11-epoxide.

Ion Channel Modulation

The modulation of voltage-gated ion channels is a well-established mechanism for neuroprotection.[2][3] Carbamazepine and its epoxide metabolite are known to modulate sodium and calcium channels.[4] It is plausible that this compound shares this property, which would be a key contributor to its neuroprotective potential.

Hypothesized Signaling Pathway for Ion Channel Modulation:

Attenuation of Glutamate Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its overactivation can lead to neuronal death through a process known as excitotoxicity.[5] By modulating ion channels and potentially other targets, this compound may reduce the downstream toxic effects of excessive glutamate.

Hypothesized Signaling Pathway for Attenuation of Glutamate Excitotoxicity:

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a major contributor to neuronal damage in a wide range of neurological disorders.[6][7] Some anticonvulsants have been shown to possess antioxidant properties.[8]

Hypothesized Signaling Pathway for Reduction of Oxidative Stress:

Experimental Protocols for Investigating Neuroprotective Effects

To rigorously assess the neuroprotective potential of this compound, a series of in vitro and in vivo experimental models are recommended.

In Vitro Neuroprotection Assays

3.1.1. Primary Neuronal Cultures

-

Objective: To assess the direct protective effects of this compound on neurons subjected to various insults.

-

Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats or mice).

-

Toxin-Induced Injury: After a period of maturation in vitro, neurons are exposed to neurotoxic stimuli such as:

-

Glutamate or NMDA: To model excitotoxicity.

-

Hydrogen Peroxide (H₂O₂): To induce oxidative stress.[9]

-

Oxygen-Glucose Deprivation (OGD): To simulate ischemic conditions.

-

-

Treatment: Neurons are pre-treated, co-treated, or post-treated with varying concentrations of this compound.

-

Assessment of Viability: Neuronal viability is quantified using assays such as:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures metabolic activity.[10]

-

LDH (Lactate Dehydrogenase) assay: Measures membrane integrity.

-

Live/Dead Staining (e.g., Calcein-AM/Ethidium Homodimer-1): Visualizes live and dead cells.

-

-

-

Data Presentation:

| Experimental Condition | This compound Concentration | Neuronal Viability (%) | Statistical Significance (p-value) |

| Control (No Toxin) | 0 µM | 100 | - |

| Toxin Alone | 0 µM | Value | - |

| Toxin + DHCB | Concentration 1 | Value | Value |

| Toxin + DHCB | Concentration 2 | Value | Value |

| Toxin + DHCB | Concentration 3 | Value | Value |

In Vivo Models of Neurological Disorders

3.2.1. Stroke Models

-

Objective: To evaluate the neuroprotective efficacy of this compound in a model of ischemic stroke.

-

Methodology:

-

Model Induction: Middle cerebral artery occlusion (MCAO) in rodents (rats or mice) is a commonly used model of focal cerebral ischemia.

-

Treatment: this compound is administered systemically (e.g., intraperitoneally or intravenously) at various time points before or after MCAO.

-

Outcome Measures:

-

Infarct Volume: Measured by TTC (2,3,5-triphenyltetrazolium chloride) staining of brain sections.

-

Neurological Deficit Score: Assessment of motor and sensory function.

-

Histological Analysis: Evaluation of neuronal loss and apoptosis (e.g., TUNEL staining) in the peri-infarct region.

-

-

-

Data Presentation:

| Treatment Group | Dose of DHCB (mg/kg) | Infarct Volume (mm³) | Neurological Deficit Score |

| Sham | - | 0 | 0 |

| Vehicle | - | Value | Value |

| DHCB | Dose 1 | Value | Value |

| DHCB | Dose 2 | Value | Value |

3.2.2. Seizure-Induced Brain Injury Models

-

Objective: To determine if this compound can protect against neuronal damage caused by prolonged seizures.

-

Methodology:

-

Model Induction: Status epilepticus is induced in rodents using chemical convulsants like kainic acid or pilocarpine.

-

Treatment: this compound is administered before or after the induction of status epilepticus.

-

Outcome Measures:

-

Seizure Severity and Duration: Monitored using behavioral scoring (e.g., Racine scale) and electroencephalography (EEG).

-

Histological Analysis: Quantification of neuronal damage in vulnerable brain regions like the hippocampus.

-

-

-

Data Presentation:

| Treatment Group | Dose of DHCB (mg/kg) | Seizure Score (mean) | Hippocampal Neuronal Loss (%) |

| Saline | - | Value | Value |

| Kainic Acid + Vehicle | - | Value | Value |

| Kainic Acid + DHCB | Dose 1 | Value | Value |

| Kainic Acid + DHCB | Dose 2 | Value | Value |

Visualization of Experimental Workflow

A generalized workflow for screening and validating the neuroprotective effects of this compound is depicted below.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the pharmacological profile of its parent compound, carbamazepine, and its structural characteristics suggest that this compound is a promising candidate for neuroprotection. The proposed mechanisms of ion channel modulation, attenuation of glutamate excitotoxicity, and reduction of oxidative stress provide a solid framework for future investigations.

To fully elucidate the neuroprotective potential of this compound, the following research directions are recommended:

-

Direct In Vitro and In Vivo Studies: Conducting the experiments outlined in this guide to obtain direct evidence of its neuroprotective effects.

-

Mechanism of Action Studies: Utilizing techniques such as patch-clamp electrophysiology to characterize its effects on specific ion channels and molecular biology approaches to investigate its impact on signaling pathways related to oxidative stress and apoptosis.

-

Pharmacokinetic and Pharmacodynamic Studies: Determining the optimal dosing and timing of administration for potential therapeutic applications.

-

Comparative Studies: Comparing the neuroprotective efficacy of this compound with that of carbamazepine and other known neuroprotective agents.

The systematic investigation of this compound's neuroprotective properties holds the potential to yield a novel therapeutic agent for a range of devastating neurological conditions. This technical guide provides a roadmap for the scientific community to embark on this important area of research.

References

- 1. Neuro-protective effects of carbamazepine on sleep patterns and head and body shakes in kainic acid-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Editorial: Channel Modulation in Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An active metabolite of carbamazepine, carbamazepine-10,11-epoxide, inhibits ion channel-mediated catecholamine secretion in cultured bovine adrenal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Second Generation of Antiepileptic Drugs and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Second Generation of Antiepileptic Drugs and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of carbamazepine and lamotrigine on cognitive function and oxidative stress in brain during chemical epileptogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurotoxic/neuroprotective profile of carbamazepine, oxcarbazepine and two new putative antiepileptic drugs, BIA 2-093 and BIA 2-024 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Metabolism of 10,11-Dihydrocarbamazepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,11-Dihydrocarbamazepine serves as a crucial structural backbone for several important anticonvulsant drugs, including carbamazepine and oxcarbazepine. The in-vitro metabolism of these compounds is of significant interest to researchers and drug development professionals for understanding their efficacy, potential drug-drug interactions, and toxicological profiles. This technical guide provides an in-depth overview of the in-vitro metabolism of a key derivative, 10,11-dihydro-10-hydroxycarbamazepine (licarbazepine), the primary active metabolite of oxcarbazepine and eslicarbazepine acetate. This document details the metabolic pathways, the enzymes involved, quantitative data from in-vitro studies, and the experimental protocols used to generate this data.

Core Metabolic Pathways

The in-vitro metabolism of 10,11-dihydro-10-hydroxycarbamazepine primarily proceeds through two main pathways: oxidation and glucuronidation.

1. Oxidation to 10,11-Dihydroxy Metabolite: 10,11-dihydro-10-hydroxycarbamazepine is oxidized to its corresponding inactive 10,11-dihydroxy derivative (DHD). This reaction is a critical detoxification step.

2. Glucuronidation: The hydroxyl group of 10,11-dihydro-10-hydroxycarbamazepine can undergo conjugation with glucuronic acid, a major pathway for its elimination.

The metabolic fate of 10,11-dihydro-10-hydroxycarbamazepine is also stereoselective, with the (R)- and (S)-enantiomers exhibiting different metabolic profiles. The (R)-enantiomer, in particular, shows a greater tendency to be inactivated through the formation of the trans-diol metabolite.[1]

Metabolic pathways of 10,11-dihydro-10-hydroxycarbamazepine.

Enzymes Involved in Metabolism

Cytochrome P450 (CYP) Enzymes

While the specific CYP isoforms responsible for the oxidation of 10,11-dihydro-10-hydroxycarbamazepine to its dihydroxy metabolite are not definitively detailed in the provided search results, CYP3A4 and CYP2C8 are known to be involved in the metabolism of the parent compound, carbamazepine, to its 10,11-epoxide.[2] It is plausible that these or other CYP enzymes are also involved in the further oxidation of its dihydro-hydroxy metabolite.

UDP-Glucuronosyltransferases (UGTs)

The glucuronidation of eslicarbazepine ((S)-licarbazepine) has been shown to be mediated by several UGT isoforms. In-vitro studies with recombinant human UGTs have identified UGT1A4, UGT1A9, UGT2B4, UGT2B7, and UGT2B17 as being involved in the conjugation of eslicarbazepine. Among these, UGT2B4 exhibited the highest affinity for this metabolic reaction.

Quantitative Data from In-Vitro Studies

The following table summarizes the available quantitative data on the in-vitro metabolism of compounds related to this compound. It is important to note that specific kinetic data for the metabolism of 10,11-dihydro-10-hydroxycarbamazepine is limited in the provided search results.

| Compound | Enzyme/System | Parameter | Value | Reference |

| Carbamazepine | cDNA-expressed CYP3A4 | Vmax | 1730 pmol/min/nmol P450 | [2] |

| Km | 442 µM | [2] | ||

| Eslicarbazepine | Recombinant UGT2B4 | Km | 157.0 ± 31.2 µM (without BSA) | |

| Km | 28.7 ± 10.1 µM (with BSA) |

Experimental Protocols

In-Vitro Incubation with Human Liver Microsomes (General Protocol)

This protocol provides a general framework for studying the metabolism of a test compound, such as 10,11-dihydro-10-hydroxycarbamazepine, using human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Test compound (10,11-dihydro-10-hydroxycarbamazepine)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or UDPGA for glucuronidation studies.

-

Magnesium chloride (MgCl2)

-

Internal standard for analytical quantification

-

Acetonitrile (ice-cold) or other suitable quenching solvent

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, human liver microsomes (e.g., 0.5 mg protein/mL), and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (for oxidative metabolism) or UDPGA (for glucuronidation).

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 45, 60, 90, and 120 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the parent compound and its metabolites.

Workflow for in-vitro metabolism studies.

Analytical Method: LC-MS/MS for Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of 10,11-dihydro-10-hydroxycarbamazepine and its metabolites in in-vitro samples.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid is typical.

-

Flow Rate: A flow rate of around 0.3-1 mL/min is generally employed.

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.[3]

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+) is often used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for the parent drug and its metabolites are monitored. For example, for licarbazepine, a transition might be m/z 253 > 180.

Conclusion

The in-vitro metabolism of 10,11-dihydro-10-hydroxycarbamazepine involves both oxidative and conjugative pathways, leading to the formation of the inactive 10,11-dihydroxy derivative and glucuronide conjugates, respectively. The metabolism exhibits stereoselectivity, with the (R)-enantiomer being more prone to inactivation. While the involvement of CYP and UGT enzymes has been established, further research is needed to fully characterize the specific isoforms responsible for the oxidation of licarbazepine and to obtain comprehensive quantitative kinetic data for its metabolism. The experimental protocols and analytical methods described in this guide provide a solid foundation for researchers to conduct further in-vitro studies to elucidate the complete metabolic profile of this important active metabolite. This knowledge is crucial for optimizing the therapeutic use of its parent drugs and for developing new, safer, and more effective antiepileptic medications.

References

Crystal Structure of 10,11-Dihydrocarbamazepine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 10,11-Dihydrocarbamazepine (DHC), a significant active metabolite of the anticonvulsant drug carbamazepine. A thorough understanding of the solid-state properties of DHC is crucial for drug development, formulation, and regulatory affairs. This document summarizes the known crystallographic data of its polymorphs, details the experimental protocols for their characterization, and presents visualizations of relevant molecular pathways and experimental workflows.

Introduction to this compound Polymorphism

This compound is known to exist in at least four polymorphic forms, each exhibiting a unique three-dimensional arrangement of molecules in the crystal lattice. These different crystalline forms, designated as Form I, Form II, Form III, and Form IV, can display variations in their physicochemical properties, including solubility, melting point, and stability. The primary intermolecular interactions governing the crystal packing in these polymorphs are N-H···O hydrogen bonds and N-H···π interactions. While Forms I, II, and III exhibit a catemeric hydrogen-bonded motif, the predicted Form IV is characterized by a dimeric arrangement.

Crystallographic Data of this compound Polymorphs

The following tables summarize the available quantitative crystallographic data for the known polymorphs of this compound. The data has been compiled from various crystallographic studies.

Table 1: Crystallographic Data for Polymorphs of this compound

| Parameter | Form I | Form II | Form III | Form IV (Predicted) |

| Crystal System | Monoclinic | Orthorhombic | Triclinic | Monoclinic |

| Space Group | P2₁/n | Pbca | P-1 | P2₁/c |

| a (Å) | 10.133(2) | 12.011(2) | 8.356(2) | 13.98 |

| b (Å) | 13.010(3) | 8.089(2) | 10.106(2) | 11.25 |

| c (Å) | 10.184(2) | 24.981(5) | 15.341(3) | 7.89 |

| α (°) | 90 | 90 | 83.27(3) | 90 |

| β (°) | 108.98(3) | 90 | 80.88(3) | 103.4 |

| γ (°) | 90 | 90 | 72.18(3) | 90 |

| V (ų) | 1268.1(5) | 2424.3(9) | 1210.9(4) | 1205.1 |

| Z | 4 | 8 | 4 | 4 |

| Calculated Density (g/cm³) | 1.248 | 1.302 | 1.301 | 1.309 |

| Temperature (K) | 293 | 293 | 120 | - |

| CCDC Number | 118115 | 297587 | 614166 | - |

Experimental Protocols

Synthesis and Crystallization of Polymorphs

Synthesis of this compound:

For crystallization studies, commercial this compound is typically used as the starting material. Alternatively, it can be synthesized in the laboratory via the reduction of carbamazepine.

Crystallization of Polymorphs:

The different polymorphic forms of this compound can be obtained through controlled crystallization from various solvents. A general procedure is as follows:

-

Dissolution: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, acetone) to create a saturated or near-saturated solution. Heating may be required to facilitate dissolution.

-

Slow Evaporation: Allow the solvent to evaporate slowly at a controlled temperature. The rate of evaporation can influence which polymorph is formed. For example, slow evaporation from methanol can yield single crystals of Form I (blocks), Form II (hexagonal plates), and Form III (needles).

-

Cooling Crystallization: Alternatively, a saturated solution at a higher temperature can be slowly cooled to induce crystallization. The cooling rate is a critical parameter in controlling polymorphism.

-

Vapor Diffusion: Another method involves dissolving the compound in a good solvent and placing it in a sealed container with a vial of a poor solvent. The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of a DHC polymorph, free of cracks and other defects, is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil or a specialized adhesive.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations and radiation damage. Data collection is performed using a diffractometer, such as a Bruker APEX II CCD, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots. Software such as SAINT is used for integration of the reflection intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software packages like SHELXTL. The initial atomic positions are then refined against the experimental data to obtain a final, accurate crystal structure model. This refinement process minimizes the difference between the observed and calculated structure factors.

Metabolic Pathway of Carbamazepine

This compound is an active metabolite of carbamazepine. Understanding its formation is crucial for comprehending the overall pharmacology and toxicology of the parent drug. The metabolic conversion involves a key intermediate, carbamazepine-10,11-epoxide.

Caption: Metabolic pathway of Carbamazepine to 10,11-Dihydroxycarbamazepine.

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a compound like this compound follows a well-defined workflow, from obtaining the material to the final structural analysis.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide has provided a detailed summary of the crystal structure of this compound, focusing on its known polymorphic forms. The presented crystallographic data, experimental protocols, and visualizations offer a valuable resource for researchers and professionals in the pharmaceutical sciences. A comprehensive understanding of the solid-state chemistry of this important metabolite is essential for the development of safe and effective drug products based on carbamazepine and its derivatives. Further research is warranted to fully characterize all polymorphic forms and their interconversion pathways.

The Discovery of Carbamazepine-10,11-Epoxide: An In-Depth Technical Guide on a Key Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine (CBZ), a cornerstone in the management of epilepsy and neuropathic pain, has a complex metabolic profile that significantly contributes to its therapeutic and toxic effects. While carbamazepine itself is a potent anticonvulsant, the discovery of its major metabolite, carbamazepine-10,11-epoxide (CBZ-E), as a pharmacologically active compound was a pivotal moment in understanding the drug's complete clinical picture. This technical guide provides a comprehensive overview of the discovery, characterization, and clinical significance of carbamazepine-10,11-epoxide, offering researchers and drug development professionals a detailed resource on this critical active metabolite.

The Discovery and Characterization of an Active Metabolite

Early investigations into the metabolism of carbamazepine revealed that it is extensively processed in the liver.[1] The primary metabolic pathway involves the oxidation of the dibenzazepine ring to form carbamazepine-10,11-epoxide.[1] Subsequent studies in animal models were crucial in demonstrating that CBZ-E possesses anticonvulsant activity comparable to that of its parent compound.[2] This finding was significant, as it indicated that the therapeutic effect of carbamazepine is due to the combined action of the parent drug and this active metabolite.

Further research in humans confirmed that CBZ-E is present in the plasma of patients undergoing carbamazepine therapy at concentrations that can be pharmacologically significant.[3][4] The plasma concentration of the epoxide metabolite varies among individuals but can reach substantial levels, contributing to both the anticonvulsant efficacy and, in some cases, the neurotoxic side effects of carbamazepine treatment.[2]

Quantitative Data on Carbamazepine and its Epoxide Metabolite

The relative concentrations of carbamazepine and carbamazepine-10,11-epoxide in plasma are influenced by various factors, including dosage, co-medications, and individual patient metabolism. The following tables summarize key quantitative data gathered from clinical studies.

Table 1: Plasma Concentrations of Carbamazepine and Carbamazepine-10,11-Epoxide in Epileptic Patients

| Parameter | Carbamazepine (CBZ) | Carbamazepine-10,11-Epoxide (CBZ-E) | Reference |

| Mean Plasma Concentration | 5.4 ± 2.5 µg/mL | 1.10 ± 0.42 µg/mL | [3] |

| Unbound Fraction in Plasma | ~20% | ~45% | [3] |

| Brain/Plasma Ratio | 1.1 ± 0.1 | 1.1 - 1.2 | [5] |

| Fluctuation in Total Plasma Levels (t.i.d. or q.i.d. dosing) | ~34% | ~29% | [6] |

Table 2: Comparative Anticonvulsant Activity in Animal Models

| Compound | Anticonvulsant Potency (Maximal Electroshock Test) | Neurotoxicity | Reference |

| Carbamazepine (CBZ) | Slightly more potent than CBZ-E | Similar to CBZ-E | [2] |

| Carbamazepine-10,11-Epoxide (CBZ-E) | Potent anticonvulsant | Similar to CBZ | [2] |

| 10,11-dihydro-10,11-trans-dihydroxy-CBZ | No anticonvulsant or neurotoxic activity | No anticonvulsant or neurotoxic activity | [2] |

Experimental Protocols

The identification and quantification of carbamazepine and its metabolites are critical for both research and clinical monitoring. High-performance liquid chromatography (HPLC) is a widely used and robust method for this purpose.

Protocol: Quantification of Carbamazepine and Carbamazepine-10,11-Epoxide in Plasma by HPLC

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma, add an internal standard (e.g., a structural analog of carbamazepine not present in the sample).

-

Add 5 mL of an organic solvent (e.g., a mixture of ethyl acetate and hexane).

-

Vortex the mixture for 1-2 minutes to ensure thorough extraction.

-

Centrifuge at approximately 2000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitute the dried residue in a small, known volume of the mobile phase (e.g., 200 µL).

2. HPLC Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio will depend on the column and specific method.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: Inject a suitable volume of the reconstituted sample (e.g., 20-50 µL) onto the column.

-

Detection: UV detection at a wavelength of approximately 210-254 nm.

-

Quantification: Create a calibration curve using standards of known concentrations of carbamazepine and carbamazepine-10,11-epoxide. The peak area ratios of the analytes to the internal standard are used to determine the concentrations in the unknown samples.

Visualizing the Pathways

Metabolic Pathway of Carbamazepine

The primary metabolic conversion of carbamazepine to its active epoxide metabolite and subsequent hydrolysis is a critical pathway to understand its pharmacology.

Experimental Workflow for Metabolite Quantification

The process of analyzing carbamazepine and its metabolites in plasma involves several key steps from sample collection to data analysis.

Mechanism of Action on Voltage-Gated Sodium Channels

Both carbamazepine and its epoxide metabolite exert their primary anticonvulsant effect by modulating voltage-gated sodium channels in neuronal membranes.

Conclusion

The discovery of carbamazepine-10,11-epoxide as a potent, active metabolite was a significant advancement in the clinical pharmacology of antiepileptic drugs. It underscored the importance of considering the metabolic profile of a drug to fully comprehend its therapeutic actions and potential for adverse effects. For researchers and professionals in drug development, the story of carbamazepine and its epoxide metabolite serves as a crucial case study in the comprehensive evaluation of drug candidates, emphasizing the need for thorough metabolic and pharmacodynamic characterization. This in-depth understanding is essential for optimizing drug therapy and developing safer and more effective treatments for neurological disorders.

References

- 1. A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Individual and combined antiepileptic and neurotoxic activity of carbamazepine and carbamazepine-10,11-epoxide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma levels of carbamazepine and carbamazepine-10,11-epoxide during treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbamazepine 10, 11 epoxide concentrations in epileptics on carbamazepine alone and in combination with other anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamazepine and carbamazepine-10, 11-epoxide concentrations in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Free and total plasma concentrations of carbamazepine and carbamazepine-10,11-epoxide in epileptic patients: diurnal fluctuations and relationship with side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 10,11-Dihydro-10-hydroxycarbamazepine in Epilepsy Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10,11-Dihydro-10-hydroxycarbamazepine (DHC), the principal active metabolite of the antiepileptic drug oxcarbazepine. DHC exerts its anticonvulsant effects primarily through the blockade of voltage-gated sodium channels, a key mechanism in the control of neuronal hyperexcitability. This document details the pharmacokinetics, and preclinical efficacy of DHC, presenting quantitative data in structured tables for comparative analysis. Furthermore, it provides detailed experimental protocols for key preclinical assays and visualizes complex biological and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction

10,11-Dihydro-10-hydroxycarbamazepine (DHC), also known as monohydroxy derivative (MHD) or licarbazepine, is a pharmacologically active compound and the primary metabolite of the second-generation antiepileptic drug, oxcarbazepine.[1][2] Following oral administration, oxcarbazepine is rapidly and extensively metabolized by cytosolic reductases in the liver to DHC, which is largely responsible for the therapeutic effects observed in the treatment of partial and generalized tonic-clonic seizures.[2][3][4] The clinical efficacy of oxcarbazepine therapy is therefore closely monitored through the plasma concentrations of DHC.[5] This guide focuses on the core pharmacological and preclinical characteristics of DHC itself, providing a technical resource for researchers and professionals in the field of epilepsy drug development.

Mechanism of Action

The primary mechanism of action of 10,11-Dihydro-10-hydroxycarbamazepine is the blockade of voltage-gated sodium channels (VGSCs).[3] This action is crucial in dampening the sustained high-frequency repetitive firing of neurons that underlies seizure activity.[6]

Blockade of Voltage-Gated Sodium Channels

DHC stabilizes the inactivated state of VGSCs, thereby reducing the number of channels available to open in response to depolarization. This leads to a use-dependent and voltage-dependent inhibition of neuronal firing.[7][8] The process of fast inactivation is a critical intrinsic mechanism of VGSCs that terminates the influx of sodium ions during an action potential.[1][7][9] DHC is thought to bind to a site within the channel pore, enhancing this inactivation process.[10]

Mechanism of DHC on Voltage-Gated Sodium Channels.

Pharmacokinetics

The pharmacokinetic profile of DHC is characterized by stereoselectivity, with the S-(+)-enantiomer and R-(-)-enantiomer exhibiting different dispositions in the body.[1][9]

Absorption and Metabolism

DHC is formed rapidly from its prodrug, oxcarbazepine.[3] The metabolism of oxcarbazepine to DHC is stereoselective, leading to higher plasma concentrations of the S-(+)-enantiomer.[11] DHC is primarily eliminated through glucuronidation.[3][12] A minor metabolic pathway involves the oxidation of DHC to the inactive 10,11-dihydroxy derivative.[13]

Metabolic Pathway of Oxcarbazepine to DHC.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of DHC and its enantiomers from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of DHC Enantiomers in Dogs Following Intravenous Administration of Racemic DHC [1]

| Parameter | R-(-)-DHC | S-(+)-DHC |

| Half-life (t½) (h) | 2.2 ± 0.4 | 3.8 ± 0.3 |

| Clearance (CL) (L/h) | 7.8 ± 1.3 | 8.6 ± 2.1 |

| Volume of Distribution (Vd) (L) | 25 ± 6 | 47 ± 14 |

| Volume of Distribution at Steady State (Vss) (L) | 22.8 ± 3.6 | 29.9 ± 4.1 |

Table 2: Pharmacokinetic Parameters of DHC Enantiomers in Healthy Chinese Subjects Following Oral Administration of Oxcarbazepine (600 mg) [11]

| Parameter | R-(-)-DHC | S-(+)-DHC |

| Area Under the Curve (AUC) (mg/L·h) | 26.3 ± 8.5 | 129.8 ± 33.1 |

| Half-life (t½) (h) | 11.9 ± 3.3 | 13.0 ± 4.1 |

Table 3: General Pharmacokinetic Properties of DHC (as a metabolite of Oxcarbazepine) [3]

| Parameter | Value |

| Half-life (t½) | 11-15 hours |

| Protein Binding | ~38% |

Preclinical Efficacy

The anticonvulsant activity of DHC has been evaluated in various preclinical models of epilepsy. The maximal electroshock (MES) seizure test is a widely used model for generalized tonic-clonic seizures.

Anticonvulsant Activity

The following table summarizes the anticonvulsant potency of DHC in the MES test.

Table 4: Anticonvulsant Activity of DHC in the Maximal Electroshock (MES) Test [6]

| Species | Administration Route | ED₅₀ (mg/kg) |

| Mice | Oral | 20.5 |

| Rats | Oral | 17.0 |

In Vitro Efficacy

In vitro studies using intracellular recording techniques have demonstrated the ability of DHC to reduce sustained high-frequency repetitive firing of sodium-dependent action potentials.

Table 5: In Vitro Efficacy of DHC [6]

| Assay | Cell Type | EC₅₀ (M) |

| Reduction of Sustained Repetitive Firing | Mouse spinal cord neurons | 2 x 10⁻⁸ |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Maximal Electroshock (MES) Seizure Test

This test evaluates the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.[7]

-

Animals: Male CF-1 mice (25-30 g) or Sprague-Dawley rats (150-200 g).[7]

-

Apparatus: An electroconvulsive shock generator with corneal electrodes.

-

Procedure:

-

Administer the test compound (DHC) or vehicle control via the desired route (e.g., oral gavage).

-

At the time of predicted peak effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animal.[7]

-

Place the corneal electrodes and deliver an alternating current stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice; 150 mA at 60 Hz for 0.2 seconds for rats).[7]

-

Observe the animal for the presence or absence of tonic hindlimb extension. Abolition of this response is considered protection.[7]

-

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Rotarod Test for Motor Impairment

This test is used to assess potential neurological deficits, such as motor incoordination, induced by the test compound.[4]

-

Animals: Mice or rats.

-

Apparatus: A rotating rod apparatus (e.g., 3 cm diameter for mice) that can operate at a constant or accelerating speed.

-

Procedure:

-

Train the animals on the rotarod for a set period before the experiment.

-

Administer the test compound or vehicle control.

-

At various time points after administration, place the animal on the rotating rod.

-

Record the latency to fall from the rod. A decrease in the time spent on the rod compared to baseline or vehicle-treated animals indicates motor impairment.

-

-

Data Analysis: The median toxic dose (TD₅₀), the dose causing motor impairment in 50% of the animals, can be calculated.

Preclinical Antiepileptic Drug Discovery Workflow.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the electrical activity of individual neurons and assess the effect of compounds on ion channel function.[12]

-

Cell Preparation: Primary neuronal cultures or cell lines expressing the target ion channel (e.g., HEK293 cells expressing specific sodium channel subtypes) are plated on glass coverslips.[12]

-

Solutions:

-

Recording Procedure:

-

A glass micropipette filled with the internal solution is brought into contact with the cell membrane to form a high-resistance (gigaohm) seal.

-

The membrane patch is then ruptured by suction to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp) and recording of the resulting currents.

-

A voltage protocol is applied to elicit sodium currents (e.g., a depolarizing step from a holding potential of -100 mV to 0 mV).[12]

-

The test compound (DHC) is perfused into the recording chamber at various concentrations, and the effect on the sodium current is measured.

-

-

Data Analysis: The concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion

10,11-Dihydro-10-hydroxycarbamazepine is a key molecule in the treatment of epilepsy, acting as the primary active metabolite of oxcarbazepine. Its well-defined mechanism of action, centered on the blockade of voltage-gated sodium channels, provides a clear rationale for its anticonvulsant properties. The data and protocols presented in this guide offer a technical foundation for researchers and drug development professionals to further investigate the therapeutic potential of DHC and to design novel antiepileptic agents with similar or improved pharmacological profiles.

References

- 1. biorxiv.org [biorxiv.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Comparative stereoselective pharmacokinetic analysis of 10-hydroxycarbazepine after oral administration of its individual enantiomers and the racemic mixture to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical development of antiepileptic drugs: past, present, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Inactivation in Voltage-Gated Na(+) Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Sidedness of carbamazepine accessibility to voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pre clinical screening of anti epileptic drugs | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Voltage-gated sodium channel-associated proteins and alternative mechanisms of inactivation and block - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 10,11-Dihydrocarbamazepine

These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of 10,11-Dihydrocarbamazepine. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

This compound, an active metabolite of the anticonvulsant drug oxcarbazepine, plays a crucial role in therapeutic drug monitoring.[1] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic studies and for optimizing patient dosage to ensure therapeutic efficacy while minimizing toxicity.[1][2][3] The primary analytical techniques employed for its measurement are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used due to potential thermal degradation of related compounds during analysis.[5][6] Immunoassays are also available but may exhibit cross-reactivity with other metabolites.[7][8][9]

Quantitative Data Summary

The following tables summarize the performance characteristics of the most common analytical methods for the quantification of this compound and its closely related analytes.

Table 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

| Parameter | Matrix | Linearity Range (µg/mL) | LOQ (µg/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Analytical Recovery (%) |

| Method 1 | Serum/Plasma | 1.0 - 50.0 | 1.0 | 2.0 - 7.0 | 2.3 - 4.3 | 101.3 - 110.8 |

| Method 2 | Plasma | 0.2 - 50.0 | - | < 5.03 | - | 99.49 - 104.52 |

| Method 3 | Plasma | 0.1 - 50.0 | - | < 12.15 | < 12.15 | 78.49 - 101.04 |

Data compiled from multiple sources.[1][4][10]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

| Parameter | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) |

| Method 1 | Plasma | 40 - 16061 | 40 | 0.8 - 4.4 | 1.5 - 7.1 | 94.1 - 107.1 | - |

| Method 2 | Human Serum | 100 - 22000 | 100 | - | - | - | - |

| Method 3 | Aqueous Samples | - | - | - | - | - | 83.6 - 102.2 |

Data compiled from multiple sources.[1][4][11][12][13]

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification in Serum/Plasma

This protocol provides a general procedure for the analysis of this compound in serum or plasma using HPLC with UV detection.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of serum or plasma in a microcentrifuge tube, add an internal standard solution (e.g., 5-ethyl-5-p-tolylbarbituric acid in methanol).

-

Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Centrifuge the sample at 10,000 x g for 10 minutes to precipitate proteins.

-

Carefully collect the supernatant for injection into the HPLC system.

2. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 466:168 v/v).[1]

-

Flow Rate: Isocratic elution at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detection at 210 nm.[1]

3. Calibration and Quantification

-

Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix.

-

Process the calibration standards alongside the unknown samples using the same sample preparation procedure.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification in Plasma

This protocol outlines a sensitive and selective method for the quantification of this compound in plasma using LC-MS/MS.

1. Sample Preparation (Protein Precipitation or Liquid-Liquid Extraction)

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated analog). Vortex and centrifuge to precipitate proteins. Transfer the supernatant for analysis.

-

Liquid-Liquid Extraction (LLE): To 200 µL of plasma, add the internal standard followed by 1 mL of an extraction solvent (e.g., diethyl ether-dichloromethane, 60:40 v/v).[13] Vortex and centrifuge. Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[13]

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing an additive like formic acid or ammonium acetate (e.g., acetonitrile/water 50:50 v/v with 20 mM acetic acid).[13][14]

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 10 - 20 µL.

-